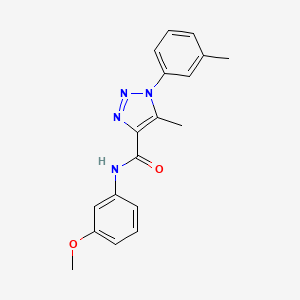
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
The synthesis of N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multistep reactionsThis reaction involves the cycloaddition of an alkyne and an azide to form the triazole ring . The reaction conditions are generally mild, and the use of copper catalysts ensures high yields and selectivity. Industrial production methods may involve the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and scalable synthesis.
化学反应分析
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the triazole ring or the attached phenyl groups.
Substitution: The methoxy and methyl groups on the phenyl rings can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity. The presence of methoxy and methyl groups can modulate the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
N-(4-acetylamino)phenyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has an acetylamino group instead of a methyl group, which can influence its chemical properties and applications.
1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide:
生物活性
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 328.38 g/mol |
| LogP | 3.815 |
| Polar Surface Area | 57.105 Ų |
The structure features a triazole ring connected to phenyl groups, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction, a common method for creating triazole derivatives. This process allows for the introduction of various substituents that can enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar triazole structures have shown significant antiproliferative effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values as low as 1.1 μM.
- HCT-116 (Colon Cancer) : IC50 values around 2.6 μM were reported.
- HepG2 (Liver Cancer) : Notable activity with IC50 values of approximately 1.4 μM.
These compounds often exert their effects through mechanisms such as thymidylate synthase inhibition and apoptosis induction via reactive oxygen species (ROS) generation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- E. coli : Minimum Inhibitory Concentration (MIC) values reported at 0.0063 μmol/mL indicate potent antibacterial activity.
- Staphylococcus aureus : Similar inhibitory effects were observed, showcasing broad-spectrum antimicrobial potential .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and microbial survival.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives where this compound was included in a panel of compounds tested against various cancer cell lines. The results indicated that this compound exhibited comparable or superior activity relative to established chemotherapeutics like doxorubicin and 5-fluorouracil .
属性
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-4-8-15(10-12)22-13(2)17(20-21-22)18(23)19-14-7-5-9-16(11-14)24-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELMGLHYFHOFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














